molecular formula C12H11NS B115240 2-(Phenylthio)aniline CAS No. 1134-94-7

2-(Phenylthio)aniline

Cat. No.: B115240
CAS No.: 1134-94-7
M. Wt: 201.29 g/mol
InChI Key: DGBISJKLNVVJGD-UHFFFAOYSA-N
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Description

2-(Phenylthio)aniline (CAS No. 1134-94-7) is an organosulfur compound with the molecular formula C₁₂H₁₁NS and a molecular weight of 201.29 g/mol. Structurally, it consists of an aniline group (-NH₂) attached to a benzene ring substituted with a phenylthio (-S-C₆H₅) group at the ortho position. This compound is characterized by its role as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Phenylthio)aniline involves the copper-catalyzed coupling of benzothiazole with iodobenzene. The reaction is typically carried out in the presence of tetra-n-butylammonium hydroxide and copper(I) chloride under an inert atmosphere at 50°C for 12 hours. The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which is purified by column chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminophenyl phenyl sulfide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

2-(Phenylthio)aniline serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of various derivatives through nucleophilic substitution reactions.

Key Reactions:

  • Nucleophilic Aromatic Substitution: The compound acts as an electrophile in reactions with nucleophiles, enabling the synthesis of more complex molecules. For instance, it can react with thiophenols to yield substituted anilines, which are valuable in the production of dyes and pharmaceuticals .
  • Synthesis of Aryl Chalcogenides: Recent studies have demonstrated that this compound can be used to synthesize aryl chalcogenides efficiently under metal-free conditions, achieving yields exceeding 90% .

Data Table: Synthesis Yields of Aryl Chalcogenides

Reaction TypeReactantsYield (%)
Nucleophilic Aromatic SubstitutionThis compound + Thiophenol88-95
Aryl Chalcogenide FormationThis compound + Diphenyl Diselenide90-92

Medicinal Chemistry

The compound is also explored for its potential therapeutic applications. Its derivatives have shown promise in treating various diseases.

Case Study: Antiparasitic Activity

  • Research Findings: 2-Nitro-5-(phenylthio)anilines derived from this compound have been identified as intermediates for herbicides and antiparasitic agents. Studies indicate that these compounds exhibit significant activity against parasitic infections, making them candidates for further development .

Data Table: Biological Activity of Derivatives

CompoundActivity TypeReference
2-Nitro-5-(phenylthio)anilineAntiparasitic
Various derivativesHerbicidal

Materials Science

In materials science, this compound is utilized in synthesizing polymers and novel materials.

Applications:

  • Dye Synthesis: The compound is a precursor for synthesizing azo dyes, which are widely used in textiles. Its ability to form stable complexes with metals enhances the colorfastness of these dyes .
  • Ligand Formation: It can be used to create tridentate ligands for metal complexes, which are important in catalysis and sensor applications .

Data Table: Applications in Materials Science

Application TypeDescriptionExample Compound
Dye SynthesisPrecursor for azo dyesVarious azo compounds
Ligand FormationForms complexes with transition metalsTridentate ligands

Mechanism of Action

The mechanism of action of 2-(Phenylthio)aniline involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic and electrophilic reactions, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and moisture, stored at 2–8°C .
  • Hazards : Classified with GHS hazard statements H302 (harmful if swallowed), H318 (causes serious eye damage), and H411 (toxic to aquatic life) .

Comparison with Structurally Similar Compounds

Substituent Effects on the Aniline Core

2-(Methylthio)aniline

  • Structure : Features a methylthio (-S-CH₃) group instead of phenylthio.
  • Redox Behavior: Reacts with CpRu(II)Cl(PPh₃)₂ to form dicationic dinuclear complexes (e.g., [1a]Cl₂) with redox potentials at -0.28 V and -0.52 V. The methyl group’s smaller size and lower electron-donating capacity result in reduced steric hindrance and distinct electrochemical profiles compared to phenylthio derivatives .
  • Applications : Used in synthesizing ligands for transition-metal catalysts .

5-Chloro-2-(phenylthio)aniline

  • Structure : Incorporates a chloro (-Cl) substituent on the aniline ring.
  • Electronic Effects : The electron-withdrawing Cl group enhances electrophilic substitution reactivity, making it useful in halogenated drug intermediates. Its similarity score to 2-(phenylthio)aniline is 0.89 , indicating close structural and functional overlap .

Derivatives with Modified Thioether Groups

2-((4-Methoxyphenyl)thio)-N-methyl-N-phenylaniline (3t)

  • Synthesis : Prepared via CsF-catalyzed thioamination of arynes, yielding 75% .
  • Properties: The methoxy (-OCH₃) group increases solubility in polar solvents, while the N-methyl group reduces hydrogen-bonding capacity.

N-Methyl-N-phenyl-2-(p-tolylthio)aniline (3u)

  • Synthesis : Achieved in 59% yield using a similar protocol to 3t .

Coordination Chemistry and Redox Activity

Comparison with 2-Aminothiophenol

  • Redox Pathways: While this compound forms dinuclear Ru complexes (e.g., [1b]Cl₂), 2-aminothiophenol produces mononuclear complexes (e.g., [2]Cl) due to the thiol (-SH) group’s ability to stabilize metal centers via stronger σ-donation .
  • Electrochemical Data: Compound Redox Potentials (V) [1b]Cl₂ (phenylthio) -0.13, -0.47 (reversible) [2]Cl (thiophenol) -0.36 (reversible), -1.04, 1.18 (irreversible) The phenylthio derivative exhibits higher stability in reduced states, attributed to delocalization of electron density across the phenyl ring .

Structural and Crystallographic Insights

Bis[μ-2-(phenylsulfanyl)anilido-κ²N:N]bis[bis(tetrahydrofuran-κO)lithium]

  • Crystal Structure : The dihedral angle between the Li₂N₂ ring and aniline plane is 84.14° , with 79.52° between phenylthio and aniline rings. This geometry minimizes steric clash and contrasts with planar configurations in purely aromatic systems .

Data Tables for Key Comparisons

Table 2: Redox Potentials of Ru Complexes

Complex Substrate Redox Potentials (V)
[1a]Cl₂ 2-(Methylthio)aniline -0.28, -0.52
[1b]Cl₂ This compound -0.13, -0.47
[2]Cl 2-Aminothiophenol -0.36, -1.04, 1.18

Biological Activity

Overview

2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, is an organic compound with the molecular formula C12_{12}H11_{11}NS. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its unique structural features and potential biological activities. The presence of both an amino group and a phenylthio group allows for diverse chemical reactivity, making it a valuable compound in medicinal chemistry and material science.

  • Molecular Formula : C12_{12}H11_{11}NS
  • Molecular Weight : 197.28 g/mol
  • Log P (lipophilicity) : Approximately 3.0, indicating moderate lipophilicity which can influence its biological activity and absorption characteristics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and proteins. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Protein Interactions : It may bind to specific protein sites, altering their function and influencing cellular processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

This compound derivatives have been investigated for their anticancer properties. A study highlighted that modifications in the phenylthio group could enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier due to its lipophilicity allows it to interact with neuronal receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains demonstrated that this compound derivatives inhibited bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 50 μg/mL to 200 μg/mL depending on the specific derivative tested.
  • Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values ranging from 10 μM to 30 μM.
  • Neuroprotection : In models of oxidative stress-induced neurotoxicity, compounds based on this compound showed reduced cell death rates compared to control groups, indicating potential for further exploration in neuroprotective strategies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(Methylthio)anilineThioether derivativeModerate antimicrobial activity
4-(Phenylthio)anilineThioether derivativeLimited studies; potential anticancer activity
2-Nitro-5-(phenylthio)anilineNitro-substitutedEnhanced cytotoxicity against cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Phenylthio)aniline, and how do reaction conditions influence yield?

  • Two primary methods are documented:

  • Route 1 : Reduction of 2-nitro-diphenyl sulfide (96% yield), requiring catalytic hydrogenation or stoichiometric reductants like Fe/HCl. Key factors include pH control and inert atmospheres to prevent sulfide oxidation .
  • Route 2 : Coupling bromobenzene with bis(2-aminophenyl) disulfide (73% yield). This method demands precise stoichiometry and palladium catalysts to minimize byproducts like diaryl disulfides .
    • Critical Parameters : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential for both routes to isolate high-purity product (>98% GC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies aromatic proton environments (e.g., NH2 at δ 4.8–5.2 ppm) and confirms the phenylthio group via deshielded carbons adjacent to sulfur .
  • IR Spectroscopy : Detects N-H stretches (~3350–3450 cm⁻¹) and C-S bonds (~670–700 cm⁻¹) .
  • GC-MS : Validates molecular ion peaks at m/z 201.287 (C12H11NS) and monitors purity .
  • Melting Point Analysis : A sharp melting point at 43°C (lit.) confirms crystallinity and absence of impurities .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?

  • Boiling Point Variations :

  • 258°C at 100 mmHg (vacuum distillation) vs. 330.5°C at 760 mmHg (ambient pressure). These differences highlight the need to specify pressure conditions in experimental protocols .
    • Density : Reported as 1.19–1.2 g/cm³; slight variations may arise from temperature-dependent measurements or solvent residues .

Advanced Research Questions

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Example : In the synthesis of 4-ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline:

Aza-Michael Addition : Reacts with 1-ferrocenylpropenone to form a ketone intermediate.

Reduction : NaBH4 converts the ketone to a 1,3-amino alcohol.

Cyclization : Acetic acid induces intramolecular α-ferrocenyl carbocation formation, yielding the tetrahydroquinoline scaffold (67% overall yield) .

  • Mechanistic Insight : The phenylthio group stabilizes intermediates via resonance and directs regioselectivity in cyclization .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the NH2 group is a strong nucleophile (HOMO energy ~−5.2 eV), while the sulfur atom participates in charge-transfer interactions .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., fungal enzymes), aiding in the design of derivatives with enhanced antifungal activity .

Q. What strategies mitigate challenges in using this compound for catalytic applications?

  • Oxidation Sensitivity : The phenylthio group is prone to oxidation. Use degassed solvents and inert atmospheres (N2/Ar) during reactions .
  • Byproduct Management : In Suzuki-Miyaura couplings, optimize ligand-metal ratios (e.g., Pd(PPh3)4) to suppress homocoupling of aryl boronic acids .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on biological activity?

  • Case Study : While this compound itself lacks direct biological data, its derivatives (e.g., 2-hydroxyalkyl dithioanilines) show antifungal activity. Contradictions in efficacy may arise from:

  • Structural Modifications : Alkyl chain length in derivatives impacts membrane penetration.
  • Assay Variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) and MIC protocols .
    • Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. Methodological Recommendations

Designing experiments to explore this compound’s electronic properties:

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., Epa ≈ +0.8 V vs. Ag/AgCl) to assess sulfur’s electron-donating effects .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax ~270 nm) in metal complexes .

Best practices for handling and storage:

  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation.
  • Safety : Use fume hoods due to moderate toxicity (LD50 oral rat: 320 mg/kg) and avoid skin contact (WGK Germany class 2) .

Properties

IUPAC Name

2-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBISJKLNVVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60327124
Record name 2-(Phenylthio)aniline
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Molecular Weight

201.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1134-94-7
Record name 2-(Phenylthio)aniline
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Record name 2-Phenylthioaniline
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Record name 2-(Phenylthio)aniline
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Record name 2-phenylthioaniline
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Synthesis routes and methods

Procedure details

A room temperature solution of 2-fluoronitrobenzene (1.41 g, 10.0 mmol), thiophenol (1.21 g, 11.0 mmol), and triethylamine (2 mL) in THF (20 mL) was stirred for 16 hours, treated with 3M HCl (10 mL) and tin(II) chloride dihydrate (11.4 g, 50 mmol), stirred for 4 hours, and extracted with ethyl acetate (50 mL). The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 50% hexanes/dichloromethane to provide the desired product. MS (DCI) m/e 202 (M+H)+.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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